5-Isopropyl-1,3,4-thiadiazole-2-thiol
Overview
Description
5-Isopropyl-1,3,4-thiadiazole-2-thiol is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-1,3,4-thiadiazole-2-thiol typically involves the reaction of isopropyl hydrazine with carbon disulfide, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiadiazole derivatives with different substituents.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted thiadiazole derivatives .
Scientific Research Applications
5-Isopropyl-1,3,4-thiadiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Isopropyl-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can chelate metal ions, which is crucial for its role as a corrosion inhibitor. Additionally, the compound can interact with biological macromolecules, leading to the inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole-2,5-dithiol: This compound has two thiol groups and exhibits similar chemical reactivity.
5-Amino-1,3,4-thiadiazole-2-thiol: This derivative has an amino group, which imparts different biological activity.
Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate): This compound is used as a sulfur donor in various chemical reactions.
Uniqueness
5-Isopropyl-1,3,4-thiadiazole-2-thiol is unique due to its isopropyl substituent, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other thiadiazole derivatives and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
5-propan-2-yl-3H-1,3,4-thiadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S2/c1-3(2)4-6-7-5(8)9-4/h3H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMUOXLDOLNLKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614991 | |
Record name | 5-(Propan-2-yl)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70614991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37663-52-8 | |
Record name | 5-(1-Methylethyl)-1,3,4-thiadiazole-2(3H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37663-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Propan-2-yl)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70614991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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